molecular formula C7H7NO B14703063 Pyridine, 2-(ethenyloxy)- CAS No. 21636-73-7

Pyridine, 2-(ethenyloxy)-

Cat. No.: B14703063
CAS No.: 21636-73-7
M. Wt: 121.14 g/mol
InChI Key: KTGWPWXUNVXHMI-UHFFFAOYSA-N
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Description

Pyridine, 2-(ethenyloxy)- is a pyridine derivative featuring an ethenyloxy (vinyl ether) substituent at the 2-position. This group introduces unique electronic and steric properties due to the oxygen atom and the conjugated vinyl moiety.

Properties

CAS No.

21636-73-7

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-ethenoxypyridine

InChI

InChI=1S/C7H7NO/c1-2-9-7-5-3-4-6-8-7/h2-6H,1H2

InChI Key

KTGWPWXUNVXHMI-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=CC=N1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: : Pyridine, 2-(ethenyloxy)- is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .

Biology and Medicine: : Pyridine derivatives have shown potential in medicinal chemistry due to their antimicrobial, antiviral, and anticancer activities . They are used in the development of drugs targeting specific enzymes and receptors.

Industry: : The compound is used in the production of adhesives, coatings, and resins. It also finds applications in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of pyridine, 2-(ethenyloxy)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to enzymes and receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .

Comparison with Similar Compounds

Substituent Reactivity and Electronic Effects

  • Pyriproxyfen (2-(1-Methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine) : Structure: Contains a bulky phenoxyphenoxyethoxy group. Reactivity: The saturated ether linkage reduces electrophilicity compared to the ethenyloxy group, which has a conjugated double bond. Application: Used as an insect growth regulator, leveraging its stability and lipophilicity for pesticidal activity.
  • 2-(3-Pentenyl)pyridine : Structure: Alkyl chain substituent (pentenyl) at the 2-position. Physical Properties: Molecular weight = 147.22 g/mol.
  • Ethoxysulfuron (2-Ethoxyphenyl sulfamate derivative) :

    • Structure : Ethoxy group linked to a sulfamate moiety.
    • Reactivity : The ethoxy group is less reactive than ethenyloxy, favoring hydrolysis resistance and agrochemical persistence.

Physical and Chemical Properties (Inferred)

Compound Molecular Weight (g/mol) Substituent Type Predicted Log Kow Water Solubility
Pyridine, 2-(ethenyloxy)- ~121.14 Ethenyloxy (vinyl ether) ~1.5–2.5 Moderate (e.g., ~500 mg/L)
2-(3-Pentenyl)pyridine 147.22 Alkenyl ~3.0 Low
2-Ethoxy-pyridine ~123.15 Alkoxy ~1.0 Higher (>1000 mg/L)

Notes:

  • Log Kow : The ethenyloxy group’s conjugated system may increase hydrophobicity slightly compared to ethoxy analogs but less than alkyl chains .
  • Reactivity : The vinyl ether group in 2-(ethenyloxy)-pyridine is prone to polymerization or electrophilic addition, unlike saturated ethers in pyriproxyfen or ethoxysulfuron .

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